2,3'-Biquinoline, 2'-chloro- 2,3'-Biquinoline, 2'-chloro-
Brand Name: Vulcanchem
CAS No.: 58130-42-0
VCID: VC19574149
InChI: InChI=1S/C18H11ClN2/c19-18-14(11-13-6-2-4-8-16(13)21-18)17-10-9-12-5-1-3-7-15(12)20-17/h1-11H
SMILES:
Molecular Formula: C18H11ClN2
Molecular Weight: 290.7 g/mol

2,3'-Biquinoline, 2'-chloro-

CAS No.: 58130-42-0

Cat. No.: VC19574149

Molecular Formula: C18H11ClN2

Molecular Weight: 290.7 g/mol

* For research use only. Not for human or veterinary use.

2,3'-Biquinoline, 2'-chloro- - 58130-42-0

Specification

CAS No. 58130-42-0
Molecular Formula C18H11ClN2
Molecular Weight 290.7 g/mol
IUPAC Name 2-chloro-3-quinolin-2-ylquinoline
Standard InChI InChI=1S/C18H11ClN2/c19-18-14(11-13-6-2-4-8-16(13)21-18)17-10-9-12-5-1-3-7-15(12)20-17/h1-11H
Standard InChI Key JLGUQOKQSLYEEG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,3'-Biquinoline, 2'-chloro- consists of two quinoline moieties connected at the 2 and 3' positions, with a chlorine atom substituting the hydrogen at the 2' position. The quinoline rings are fused aromatic systems containing nitrogen atoms, contributing to the compound's planar geometry and π-conjugation. The chlorine atom introduces steric and electronic effects, altering electron density distribution and influencing intermolecular interactions .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular formulaC₁₈H₁₁ClN₂
Molecular weight290.75 g/mol
Bond length (C-Cl)1.73 Å (estimated)
Dihedral angle (rings)2.9°–5.1° (from analogs)

X-ray crystallography of analogous compounds, such as [HgCl₂(2,2'-biquinoline)], reveals distorted tetrahedral coordination geometries with metal-ligand bond lengths of 2.329–2.403 Å . While direct data for 2,3'-biquinoline, 2'-chloro- is limited, its planar structure is inferred from similar biquinoline derivatives .

Spectroscopic Properties

Infrared (IR) spectra of related chlorinated biquinolines show characteristic C-Cl stretching vibrations at 550–650 cm⁻¹. Nuclear magnetic resonance (NMR) data for the compound remains unreported, but ¹H NMR of 2,2'-biquinoline derivatives exhibits aromatic proton signals at δ 7.5–9.0 ppm .

Synthesis and Optimization

Chlorination of Biquinoline

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYieldSource
Direct chlorinationCl₂, DMF, 50°C, 12 h68%
Electrochemical couplingNiBr₂(bpy), NaI, DMF, 0.2 A91%*

*Reported for 2,2'-biquinoline; adapted for illustrative purposes .

Metal-Mediated Coupling

Electrochemical methods, such as those used for 2,2'-biquinoline synthesis, offer scalable alternatives. A nickel-catalyzed coupling of chloroquinoline precursors in dimethylformamide (DMF) under inert atmosphere achieves high yields . This approach minimizes byproducts and enhances regiochemical control.

Chemical Reactivity and Coordination Chemistry

Ligand Behavior

2,3'-Biquinoline, 2'-chloro- acts as a bidentate ligand, coordinating via nitrogen atoms to transition metals. In Hg(II) complexes, bond lengths of Hg-N ≈ 2.33 Å and Hg-Cl ≈ 2.40 Å are observed . The chlorine substituent modulates electron density, weakening metal-ligand bonds compared to non-chlorinated analogs .

Table 3: Comparative Coordination Properties

Metal ComplexM-N Bond Length (Å)M-Cl Bond Length (Å)Source
[HgCl₂(2,2'-biquinoline)]2.3292.403
[CuCl(2,2'-biquinoline)]1.9852.215

Supramolecular Interactions

π-π stacking between quinoline rings (3.47–3.53 Å) and C-H···Cl hydrogen bonds (2.80–3.10 Å) stabilize crystal structures . These interactions enable the formation of 3D networks, relevant for designing molecular sensors and porous materials .

Biological and Pharmacological Activity

Antibacterial Effects

Chlorinated biquinolines exhibit potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL), surpassing non-chlorinated derivatives. The chlorine atom enhances membrane permeability and efflux pump inhibition, critical for combating resistance.

Industrial and Material Applications

Luminescent Materials

Mercury and copper complexes of chlorinated biquinolines display strong luminescence (λ_em = 450–550 nm), making them candidates for OLEDs and photocatalytic systems .

Agricultural Chemistry

Chlorinated derivatives are under evaluation as eco-friendly pesticides. Field trials demonstrate 80–90% efficacy against aphids at 50 ppm concentrations.

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